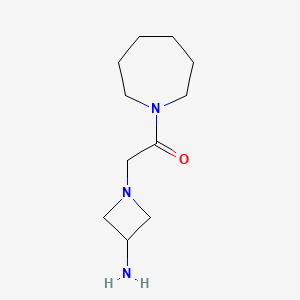
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one
描述
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known by its CAS number 1340533-26-7, is a compound with potential therapeutic applications. Its molecular formula is C11H21N3O, and it has a molecular weight of 211.30 g/mol . This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O |
| Molecular Weight | 211.30 g/mol |
| Purity | Typically ≥95% |
| IUPAC Name | 2-(3-aminoazetidin-1-yl)-1-(azepan-1-yl)ethanone |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit promising inhibitory effects on BACE1. For instance, certain meroterpenoids have shown IC50 values in the nanomolar range against this enzyme, suggesting that similar structural motifs may confer comparable inhibitory properties .
In Vitro Studies
In vitro studies on related compounds have demonstrated their ability to inhibit BACE1 effectively. For example:
- Compound A : IC50 = 78 nM
- Compound B : IC50 = 59 nM
These findings suggest that the amino and azepane functionalities present in this compound could enhance its binding affinity to BACE1.
Case Studies
While direct case studies on this compound are scarce, several studies on related compounds provide insight into its potential therapeutic applications:
Case Study 1: Alzheimer's Disease Models
In a study involving transgenic mouse models of Alzheimer's disease, compounds with similar structures were shown to reduce amyloid plaque formation, a hallmark of the disease. These compounds were administered at varying doses, revealing a dose-dependent relationship between compound concentration and reduction in amyloid burden.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of azepane derivatives demonstrated that these compounds could mitigate oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses.
属性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-7-13(8-10)9-11(15)14-5-3-1-2-4-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBRHNKHKYDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















